molecular formula C3H11ClN2O B2778511 (2-Aminoethyl)(methoxy)amine hydrochloride CAS No. 2137568-99-9

(2-Aminoethyl)(methoxy)amine hydrochloride

Cat. No.: B2778511
CAS No.: 2137568-99-9
M. Wt: 126.58
InChI Key: GGBKXUTTZWFCSL-UHFFFAOYSA-N
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Description

(2-Aminoethyl)(methoxy)amine hydrochloride is a chemical compound with the molecular formula C3H10ClNO. It is a derivative of methoxyamine, where the hydroxyl hydrogen is replaced by an amino group. This compound is typically used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(methoxy)amine hydrochloride can be achieved through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions typically involve the use of methanol and a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve the methanolysis of hydroxylamine sulfonates. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(methoxy)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes.

    Reduction: It can be reduced to form primary amines.

    Substitution: It participates in substitution reactions, particularly with electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-Aminoethyl)(methoxy)amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(methoxy)amine hydrochloride involves its ability to covalently bind to apurinic/apyrimidinic (AP) DNA damage sites. This inhibits base excision repair (BER), leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly useful in potentiating the anti-tumor activity of alkylating agents.

Comparison with Similar Compounds

Properties

IUPAC Name

N'-methoxyethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O.ClH/c1-6-5-3-2-4;/h5H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBKXUTTZWFCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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